![molecular formula C19H27FN6O B5348494 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one](/img/structure/B5348494.png)
4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound belongs to the class of benzodiazepine receptor ligands and has been shown to have a high affinity for the GABA-A receptor.
作用機序
4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist of the benzodiazepine site on the GABA-A receptor. This means that it binds to the same site as benzodiazepines, but instead of enhancing the receptor's activity, it blocks it. This leads to a decrease in the inhibitory effects of GABA on the central nervous system, which can result in increased neuronal excitability.
Biochemical and Physiological Effects
This compound 15-4513 has been shown to have a number of biochemical and physiological effects, including the following:
- Decreased inhibitory effects of GABA on the central nervous system
- Increased neuronal excitability
- Antagonism of the effects of benzodiazepines on the GABA-A receptor
- Potential use in the treatment of alcohol withdrawal syndrome
実験室実験の利点と制限
One of the main advantages of using 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one 15-4513 in lab experiments is its high affinity for the GABA-A receptor. This means that it can be used to study the receptor's function and structure with a high degree of specificity. However, there are also some limitations to its use, including its potential toxicity and the fact that it is not selective for the benzodiazepine site on the receptor.
将来の方向性
There are a number of potential future directions for research on 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one 15-4513, including the following:
- Further studies on the structure and function of the GABA-A receptor
- Investigations into the potential use of this compound 15-4513 in the treatment of alcohol withdrawal syndrome
- Development of more selective ligands for the benzodiazepine site on the GABA-A receptor
- Exploration of the potential use of this compound 15-4513 in the treatment of other neurological disorders, such as epilepsy and anxiety disorders.
合成法
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one 15-4513 involves a multi-step process that begins with the reaction of 4-fluorobenzyl chloride with isopropylamine to form 4-fluorobenzylisopropylamine. This intermediate is then reacted with 3-(1H-tetrazol-1-yl)propyl chloride to form the final product, this compound 15-4513. The overall yield of this synthesis method is around 35%.
科学的研究の応用
4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one 15-4513 has been used extensively in scientific research as a tool to study the GABA-A receptor and its role in the central nervous system. It has been shown to be a potent antagonist of the benzodiazepine site on the GABA-A receptor, which has led to its use in studies of the receptor's function and structure. This compound 15-4513 has also been used to investigate the effects of alcohol on the GABA-A receptor, as well as its potential use in the treatment of alcohol withdrawal syndrome.
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-[3-(tetrazol-1-yl)propyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN6O/c1-15(2)18-13-24(9-3-10-25-14-21-22-23-25)11-8-19(27)26(18)12-16-4-6-17(20)7-5-16/h4-7,14-15,18H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFGEAMRAYIIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CCCN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5348413.png)
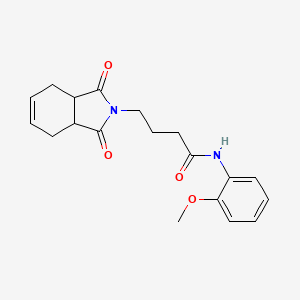
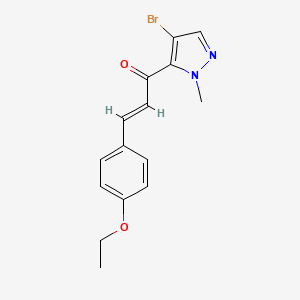
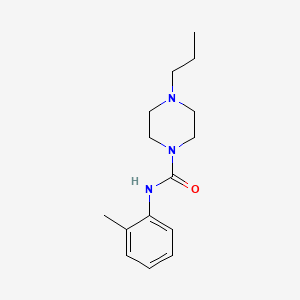
![5-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5348438.png)
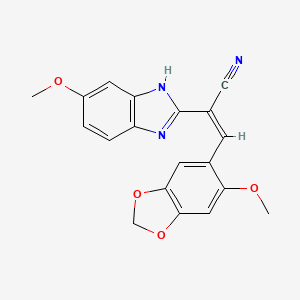
![2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5348451.png)
![3-(3-hydroxy-4-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5348455.png)
![2-(3-methyl-1-piperidinyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B5348466.png)
![3-(2-fluorophenyl)-5-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5348476.png)
![ethyl 4-{[4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348486.png)
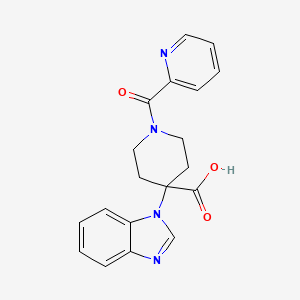
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5348503.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348523.png)